4',4'-Difluoro-7-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
Description
4',4'-Difluoro-7-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one (CAS: 2059970-97-5) is a spirocyclic compound featuring a benzopyran-4-one core fused to a cyclohexane ring. Key structural attributes include:
- Spiro Architecture: The benzopyran (oxygen-containing heterocycle) is connected via a spiro carbon to the cyclohexane ring, creating a rigid, three-dimensional geometry .
- Substituents: Two fluorine atoms at the 4' positions of the cyclohexane ring and a methyl group at position 7 of the benzopyran moiety.
- Molecular Formula: Presumed to be C₁₅H₁₆F₂O₂ (exact mass requires confirmation), with fluorine atoms enhancing lipophilicity and metabolic stability .
Properties
Molecular Formula |
C15H16F2O2 |
|---|---|
Molecular Weight |
266.28 g/mol |
IUPAC Name |
4',4'-difluoro-7-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C15H16F2O2/c1-10-2-3-11-12(18)9-14(19-13(11)8-10)4-6-15(16,17)7-5-14/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
HEULPAZMXOSHAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CC3(O2)CCC(CC3)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’-Difluoro-7-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the fluoro groups: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’,4’-Difluoro-7-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4’,4’-Difluoro-7-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4’,4’-Difluoro-7-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one involves its interaction with specific molecular targets. The fluoro groups and spirocyclic structure contribute to its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or disruption of cellular processes, depending on the specific application.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations
Key Observations :
- Fluorine Substitution : Fluorine atoms at the 4' positions (as in the target compound) improve metabolic stability and hydrophobicity compared to hydroxyl or nitro groups .
- Functional Groups : The 7-methyl group in the target compound enhances lipophilicity relative to 7-hydroxy derivatives (e.g., ), which may improve blood-brain barrier penetration .
Spiro System Modifications
- Benzmorpholine vs. Benzopyran: describes spiro compounds where the indoline structure is replaced with benzmorpholine (C1-C4).
- Spiro-Thiopyran Derivatives : Compounds like 6-nitro-2',3',5',6'-tetrahydrospiro[chromane-2,4'-thiopyran]-4-one (CAS: 2060048-87-3) replace the oxygen in the benzopyran with sulfur, increasing polarizability and altering redox properties .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is likely higher than hydroxylated analogues (e.g., 7-hydroxy-4'-methyl derivative) due to fluorine and methyl groups .
- Solubility: Fluorine’s electronegativity may reduce aqueous solubility compared to non-halogenated spiro compounds.
- Stability : Fluorine substitution at the 4' positions likely enhances resistance to oxidative degradation compared to nitro- or hydroxy-substituted derivatives .
Q & A
Q. What computational tools can predict the conformational impact of the spirocyclic system on molecular interactions?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model the spirocyclic ring's rigidity and its effect on binding pocket compatibility. For example, studies on spiro pyrrolo[3,4-d]pyrimidines used in silico docking to predict COX-2 binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
